molecular formula C₂₆H₃₂N₈O₄ B593760 mTOR Inhibitor, WYE-23 CAS No. 1062169-46-3

mTOR Inhibitor, WYE-23

Cat. No. B593760
M. Wt: 520.58
InChI Key: NQNFBVOZVJAWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WYE-23 is an inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 value of 0.45 nM . It is selective for mTOR over PI3Kα .


Molecular Structure Analysis

The molecular formula of WYE-23 is C26H32N8O4 and it has a molecular weight of 520.6 . The formal name of WYE-23 is 4-[6- [4-[ [ (cyclopropylamino)carbonyl]amino]phenyl]-4- (4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester .


Physical And Chemical Properties Analysis

WYE-23 is a cell-permeable pyrazolopyrimidine compound .

Scientific Research Applications

Antitumor Activity

WYE-132, a variant of WYE-23, demonstrates significant antitumor activity. As an ATP-competitive and specific inhibitor of both mTORC1 and mTORC2, it exhibits a potent and profound anticancer effect. Studies have shown its effectiveness against various cancers, including breast, glioma, lung, and renal tumors, offering substantial tumor regression and even complete regression in some cases when combined with other treatments (Yu et al., 2010).

Regulation of RNA Polymerase III-dependent Transcription in Cancer Cells

WYE-132 plays a role in regulating Maf1 phosphorylation and controlling RNA Polymerase III-dependent transcription in cancer cells. This effect is integral to its mechanism of action against cancer, as it involves the inhibition of pre-tRNA synthesis and the alteration of gene expression related to cell survival and proliferation (Shor et al., 2010).

Synergistic Effects with Other Anticancer Agents

The combination of WYE-132 with other anticancer agents, such as vinblastine, has shown synergistic effects in increasing the cytotoxicity against melanoma cancer cells. This combination enhances the growth inhibitory effects and promotes apoptosis, suggesting a potential for combination therapy in cancer treatment (khaki-khatibi et al., 2020).

Potential Use in Treating Acute Myeloid Leukemia (AML)

WYE-687, closely related to WYE-23, has demonstrated potential as an anti-AML agent. It effectively inhibits the survival and proliferation of AML cells and progenitor cells while being non-toxic to normal cells. This suggests a therapeutic potential for WYE-687 in AML treatment (Cheng et al., 2016).

Influence on Autophagy and Cellular Responses

WYE-132 and related inhibitors affect autophagy in cancer cells. The inhibition of mTORC1 and mTORC2 by these inhibitors triggers autophagy, which plays a critical role in the regulation of cellular responses to cancer therapy. This area is of particular interest in understanding how mTOR inhibitors can be more effectively used in cancer treatments (Wang et al., 2016).

Future Directions

MTOR inhibitors, including WYE-23, are being investigated for their potential in treating various human cancers, especially those with elevated mTOR signaling due to genetic or metabolic disorders . The development of mTOR inhibitors has undergone several generations, and new types of mTOR inhibitors are being explored .

properties

IUPAC Name

methyl 4-[6-[4-(cyclopropylcarbamoylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N8O4/c1-37-26(36)33-10-8-20(9-11-33)34-24-21(16-27-34)23(32-12-14-38-15-13-32)30-22(31-24)17-2-4-18(5-3-17)28-25(35)29-19-6-7-19/h2-5,16,19-20H,6-15H2,1H3,(H2,28,29,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNFBVOZVJAWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5CC5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

mTOR Inhibitor, WYE-23

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
mTOR Inhibitor, WYE-23
Reactant of Route 2
Reactant of Route 2
mTOR Inhibitor, WYE-23
Reactant of Route 3
Reactant of Route 3
mTOR Inhibitor, WYE-23
Reactant of Route 4
Reactant of Route 4
mTOR Inhibitor, WYE-23
Reactant of Route 5
Reactant of Route 5
mTOR Inhibitor, WYE-23
Reactant of Route 6
Reactant of Route 6
mTOR Inhibitor, WYE-23

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.